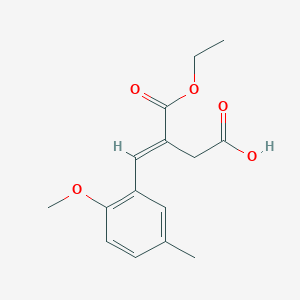

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

Description

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(E)-3-ethoxycarbonyl-4-(2-methoxy-5-methylphenyl)but-3-enoic acid |

InChI |

InChI=1S/C15H18O5/c1-4-20-15(18)12(9-14(16)17)8-11-7-10(2)5-6-13(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,17)/b12-8+ |

InChI Key |

YFVLHMFGZUHUCU-XYOKQWHBSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC(=C1)C)OC)/CC(=O)O |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC(=C1)C)OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

Several potential approaches can be employed for synthesizing (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid:

Knoevenagel Condensation Approach

The Knoevenagel condensation is the most direct and efficient method for preparing α,β-unsaturated carboxylic acid derivatives. This approach involves the condensation of 2-methoxy-5-methylbenzaldehyde with malonic acid derivatives, followed by appropriate functional group transformations. The reaction typically provides excellent E-selectivity due to thermodynamic control.

Detailed Preparation Methods

Knoevenagel Condensation with Diethyl Malonate

Based on established procedures for similar compounds, the following method can be adapted for the synthesis of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid:

Preparation of Diethyl 2-(2-methoxy-5-methylbenzylidene)malonate

Reagents:

- 2-Methoxy-5-methylbenzaldehyde (0.1 mol)

- Diethyl malonate (0.11 mol)

- Piperidine (0.01 mol)

- Acetic acid (0.01 mol)

- Dimethyl sulfoxide (DMSO) (100 ml)

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, add 2-methoxy-5-methylbenzaldehyde and diethyl malonate in DMSO.

- Add piperidine and acetic acid as catalysts.

- Stir the mixture under nitrogen at room temperature for 20 minutes.

- Heat the solution on a steam bath with continuous stirring until the evolution of carbon dioxide ceases (approximately 4 hours).

- Cool the solution to room temperature, pour into cold water (500 ml), and extract with diethyl ether (3 × 100 ml).

- Wash the combined extracts with water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure.

- Purify the crude product by distillation under reduced pressure or column chromatography to obtain diethyl 2-(2-methoxy-5-methylbenzylidene)malonate.

Selective Monohydrolysis of Diester

Reagents:

- Diethyl 2-(2-methoxy-5-methylbenzylidene)malonate (0.05 mol)

- Sodium hydroxide (0.05 mol)

- Ethanol/water (1:1, 100 ml)

Procedure:

- Dissolve diethyl 2-(2-methoxy-5-methylbenzylidene)malonate in ethanol/water mixture.

- Add sodium hydroxide and stir at room temperature for 2-3 hours.

- Monitor the reaction progress by thin-layer chromatography.

- After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.

- Extract the product with ethyl acetate (3 × 50 ml).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate under reduced pressure.

- Recrystallize the crude product to obtain pure (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid.

Direct Condensation with Monoethyl Malonate

This one-step approach can be more efficient for direct synthesis of the target compound:

Reagents:

- 2-Methoxy-5-methylbenzaldehyde (0.1 mol)

- Monoethyl malonate (0.2 mol)

- Piperidinium acetate (0.01 mol)

- Dimethyl sulfoxide (DMSO) (100 ml)

Procedure:

- Prepare piperidinium acetate in situ by mixing equivalent quantities of piperidine and acetic acid in 5 ml of DMSO.

- In a three-necked flask, combine 2-methoxy-5-methylbenzaldehyde, monoethyl malonate, and DMSO.

- Add the piperidinium acetate solution and stir under nitrogen at room temperature for 20 minutes.

- Heat the solution on a steam bath with continuous stirring for 4 hours.

- Cool to room temperature, pour into cold water, and extract with ethyl acetate.

- Wash the combined extracts with water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure.

- Purify the crude product by appropriate methods to obtain (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid.

Green Chemistry Approach Using Amino Acid Ionic Liquids (AAILs)

A more environmentally friendly approach utilizes amino acid ionic liquids in aqueous medium:

Reagents:

- 2-Methoxy-5-methylbenzaldehyde (5 mmol)

- Diethyl malonate (5 mmol)

- Tetrabutylammonium leucinate [TBA][Leu] (1.25 mol%)

- Water (15 ml)

Procedure:

- Dissolve [TBA][Leu] in water at 25°C.

- Add 2-methoxy-5-methylbenzaldehyde and diethyl malonate to the solution.

- Stir the mixture vigorously for 30 minutes at room temperature.

- Cool the reaction mixture in an ice bath and collect the precipitated diester intermediate by filtration.

- Wash the solid with cold water.

- Perform selective hydrolysis as described in section 3.1.2 to obtain the target compound.

Optimization Parameters

Catalyst Selection

The choice of catalyst significantly impacts both yield and reaction time. Table 1 presents comparative data on various catalysts for Knoevenagel condensation reactions.

Table 1: Effect of Various Catalysts on Knoevenagel Condensation

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Piperidine/AcOH | 4.0 | 75-86 |

| [TBA][Gly] | 0.5 | 88 |

| [TBA][Ala] | 0.5 | 82 |

| [TBA][Val] | 0.5 | 91 |

| [TBA][Leu] | 0.5 | 95 |

| [TBA][Ile] | 0.5 | 88 |

| [TBA][Pro] | 0.5 | 94 |

| [TBA][Phe] | 0.5 | 89 |

| [TBA][Asp] | 0.5 | 86 |

| [TBA]Cl | 0.5 | 55 |

| [TBA]HSO₄ | 0.5 | 47 |

Among the amino acid ionic liquids, tetrabutylammonium leucinate ([TBA][Leu]) demonstrates superior catalytic activity, achieving yields of up to 95% in significantly shorter reaction times compared to traditional catalysts.

Solvent Effects

The reaction solvent plays a crucial role in determining the reaction pathway and product distribution. Table 2 summarizes the effects of different solvents on the preparation of (E)-3-substituted but-3-enoic acid derivatives.

Table 2: Solvent Effects on the Synthesis of (E)-3-Substituted But-3-enoic Acids

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | E/Z Selectivity | Yield (%) |

|---|---|---|---|---|

| DMSO | 100-110 | 4 | High E | 86 |

| DMF | 100-110 | 4 | High E | 84 |

| Water (with AAILs) | 25 | 0.5 | High E | 95 |

| Benzene | 80 | 1.5-17 | Moderate E | 75 |

DMSO and DMF provide similar results, with both solvents favoring the formation of (E)-configured products. However, water with amino acid ionic liquids offers superior results in terms of both yield and reaction time, while also presenting environmental advantages.

Temperature and Reaction Time Optimization

The relationship between reaction temperature, time, and yield is critical for process optimization. Table 3 presents data for the synthesis of similar (E)-3-substituted but-3-enoic acid derivatives.

Table 3: Effect of Temperature and Reaction Time on Yield

| Temperature (°C) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 25 | [TBA][Leu] | Water | 0.5 | 95 |

| 50 | [TBA][Leu] | Water | 0.5 | 92 |

| 80 | Piperidine/AcOH | Benzene | 1.5 | 75 |

| 80 | Piperidine/AcOH | Benzene | 17 | 56 |

| 100-110 | Piperidinium acetate | DMSO | 4 | 86 |

The data indicates that amino acid ionic liquids enable the reaction to proceed efficiently at room temperature, while traditional catalysts require higher temperatures and longer reaction times.

Catalyst Concentration

The concentration of catalyst also influences reaction efficiency. For amino acid ionic liquids, optimal catalyst loading has been investigated as shown in Table 4.

Table 4: Effect of [TBA][Leu] Concentration on Yield

| Catalyst Loading (mol%) | Water Volume (mL per mmol reactant) | Yield (%) |

|---|---|---|

| 0.63 | 3 | 88 |

| 1.25 | 3 | 95 |

| 2.50 | 3 | 94 |

| 5.00 | 3 | 94 |

A catalyst concentration of 1.25 mol% provides optimal results, with higher concentrations offering no significant improvement in yield.

Purification and Characterization

Purification Methods

Depending on the synthetic route and reaction conditions, several purification techniques can be employed:

Recrystallization : The crude product can be recrystallized from appropriate solvents such as ethanol, ethyl acetate, or toluene.

Column Chromatography : Purification using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Distillation : For volatile intermediates, vacuum distillation can be employed.

Mechanistic Considerations

The formation of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid via Knoevenagel condensation follows a well-established mechanism:

Base-catalyzed deprotonation of the active methylene compound (diethyl malonate or monoethyl malonate) to generate a nucleophilic carbanion.

Nucleophilic addition of this carbanion to the carbonyl carbon of 2-methoxy-5-methylbenzaldehyde, forming an aldol-type intermediate.

Dehydration of this intermediate to form the α,β-unsaturated diester or monoester.

In the case of diester intermediates, selective hydrolysis of one ester group to yield the final product.

The high E-selectivity observed in these reactions can be attributed to thermodynamic control, as the E-isomer is generally more stable due to reduced steric interactions.

Comparison of Synthetic Methods

Table 5 provides a comprehensive comparison of the different synthetic approaches for preparing (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid.

Table 5: Comparison of Synthetic Methods

| Method | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Steps | E-Selectivity | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|---|---|---|

| Knoevenagel with diethyl malonate + selective hydrolysis | 2-methoxy-5-methylbenzaldehyde, diethyl malonate | Piperidine/AcOH | DMSO | 100-110 | 4 + 2-3 | 2 | High | 75-85 | Medium |

| Direct condensation with monoethyl malonate | 2-methoxy-5-methylbenzaldehyde, monoethyl malonate | Piperidinium acetate | DMSO | 100-110 | 4 | 1 | High | 76-82 | Medium |

| AAIL-catalyzed condensation in water | 2-methoxy-5-methylbenzaldehyde, diethyl malonate | [TBA][Leu] | Water | 25 | 0.5 + 2-3 | 2 | High | 85-95 | Low |

The direct condensation with monoethyl malonate offers the advantage of a single-step process, while the AAIL-catalyzed method provides higher yields under milder conditions with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Pharmacological and Industrial Relevance

Biological Activity

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is an organic compound with notable potential in various biological applications. This article discusses its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18O5

- Molecular Weight : 278.30 g/mol

- IUPAC Name : (E)-3-ethoxycarbonyl-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

The compound features a complex structure with both aromatic and aliphatic components, which contributes to its unique biological properties.

The biological activity of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains, suggesting potential as a therapeutic agent against infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in various cell lines, indicating a mechanism that may benefit conditions characterized by chronic inflammation .

Anticancer Activity

Recent investigations into the anticancer potential of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid have shown promising results. The compound has been tested against various cancer cell lines, where it demonstrated significant antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Research Findings and Case Studies

Several studies highlight the biological activities of this compound:

- Antimicrobial Activity : A study evaluated the efficacy of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a substantial decrease in TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses .

- Antiproliferative Effects : In vitro assays on human breast cancer cells showed that (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid reduced cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its anticancer properties .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid?

- Methodological Answer: Utilize a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for functional group and stereochemical analysis), HPLC (for purity assessment), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For example, Massbank entries for structurally similar compounds highlight the importance of optimizing ionization parameters (e.g., ESI+/-) to detect ethoxycarbonyl and methoxyphenyl substituents . Cross-validate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Q. How can researchers optimize the synthesis yield of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid?

- Methodological Answer: Focus on coupling reactions (e.g., Heck or Suzuki-Miyaura reactions) using boronic acid derivatives (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) . Optimize reaction conditions by screening catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF/water mixtures). Monitor reaction progress via TLC or in situ FTIR to minimize byproducts. Reagent catalogs suggest using anhydrous conditions and inert atmospheres to stabilize methoxyphenyl intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the stereochemistry of this compound?

- Methodological Answer: Perform X-ray crystallography to unambiguously determine the (E)-configuration and spatial arrangement of substituents. For computational validation, refine DFT calculations using solvent effects (e.g., PCM models) and dispersion corrections to account for van der Waals interactions in the methoxyphenyl moiety . Compare experimental and computed NMR chemical shifts (δ) using software like ACD/Labs or Gaussian to identify discrepancies in substituent orientation.

Q. How should stability studies be designed to assess degradation pathways under varying environmental conditions?

- Methodological Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS to identify degradation products, focusing on hydrolysis of the ethoxycarbonyl group or oxidation of the methoxyphenyl ring. Evidence from pollution monitoring studies recommends continuous cooling (4°C) to stabilize labile organic compounds during long-term storage .

Q. What approaches elucidate the electronic effects of substituents on the compound’s reactivity?

- Methodological Answer: Employ Hammett plots to correlate substituent σ values (methoxy: σₚ ≈ -0.12; methyl: σₚ ≈ -0.17) with reaction rates in nucleophilic acyl substitution or electrophilic aromatic substitution. Spectroscopic techniques like UV-Vis (for conjugation analysis) and cyclic voltammetry (redox behavior) can quantify electron-withdrawing/donating effects of the ethoxycarbonyl group .

Safety and Experimental Design

Q. What safety protocols are critical for handling this compound in laboratories?

- Methodological Answer: Follow OSHA/NIOSH guidelines: use fume hoods for synthesis, nitrile gloves (tested against ethoxycarbonyl esters), and safety goggles . Implement engineering controls (e.g., local exhaust ventilation) to minimize inhalation risks. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Q. How can researchers validate the reproducibility of synthetic procedures across laboratories?

- Methodological Answer: Design inter-laboratory studies with standardized protocols (e.g., ISTA guidelines). Use statistical tools (e.g., ANOVA, RSD calculations) to compare yields and purity metrics. Reference pharmacopeial assay methods (e.g., USP32 guidelines for similar esters) to establish acceptance criteria for impurities .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Use Grubbs’ test to identify outliers in replicate experiments. For multivariate data (e.g., metabolomics), employ PCA or PLS-DA to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.